3-Methyl-4-(1-tosylpiperidine-3-carbonyl)piperazin-2-one
Description
3-Methyl-4-(1-tosylpiperidine-3-carbonyl)piperazin-2-one is a piperazin-2-one derivative featuring a methyl group at position 3 and a 1-tosylpiperidine-3-carbonyl substituent at position 4. The piperazin-2-one core (C₄H₈N₂O, MW 100.119 g/mol) is a six-membered lactam ring with a ketone group at position 2, contributing to its hydrogen-bonding capacity and conformational rigidity . This compound’s molecular weight is approximately 408.23 g/mol (calculated based on substituents), making it larger than simpler piperazinone derivatives.
Properties
IUPAC Name |
3-methyl-4-[1-(4-methylphenyl)sulfonylpiperidine-3-carbonyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-13-5-7-16(8-6-13)26(24,25)20-10-3-4-15(12-20)18(23)21-11-9-19-17(22)14(21)2/h5-8,14-15H,3-4,9-12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGVOQGMPAWRKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(1-tosylpiperidine-3-carbonyl)piperazin-2-one typically involves the reaction of piperazine derivatives with tosyl chloride and other reagents under controlled conditions. The process may include steps such as:
Formation of the piperazine ring: This involves the cyclization of appropriate precursors.
Introduction of the tosyl group: Tosyl chloride is reacted with the piperazine derivative to introduce the tosyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(1-tosylpiperidine-3-carbonyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3-Methyl-4-(1-tosylpiperidine-3-carbonyl)piperazin-2-one is used in various scientific research applications due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(1-tosylpiperidine-3-carbonyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Implications
- Factor Xa Inhibition : Tosylpiperidine derivatives may outperform thiophene analogs in anticoagulant activity due to stronger sulfonamide-enzyme interactions .
- Cytotoxicity vs. Selectivity: While chlorophenyl analogs () show cytotoxicity, the target compound’s tosyl group could reduce off-target effects by limiting nonspecific hydrophobic interactions .
- ADME Properties : Molecular dynamics (MD) simulations () predict that the target compound’s higher molecular weight may reduce blood-brain barrier penetration compared to smaller analogs, making it suitable for peripheral targets .
Biological Activity
3-Methyl-4-(1-tosylpiperidine-3-carbonyl)piperazin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₅H₁₈N₂O₃S
- Molecular Weight : 302.38 g/mol
- IUPAC Name : this compound
The presence of a tosyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.
Pharmacological Profile
Research indicates that this compound exhibits notable pharmacological activities, particularly as a potential inhibitor of various enzymes and receptors.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit farnesyltransferase (FTase), an enzyme involved in protein post-translational modification. FTase inhibitors are of interest for cancer therapy due to their role in oncogenic signaling pathways. Initial studies suggest that modifications to the piperazine core can significantly enhance inhibitory potency, with IC50 values reported in the nanomolar range for certain analogs .
- Receptor Binding : The compound's structural similarity to known piperazine derivatives suggests potential activity as a receptor antagonist. For instance, derivatives of piperazine have been shown to interact with neurotransmitter receptors, which could imply similar activity for this compound.
The proposed mechanism of action involves the binding of this compound to target proteins, leading to inhibition of their activity. This is particularly relevant in the context of cancer treatment, where FTase inhibition disrupts Ras signaling pathways critical for tumor growth and survival.
Case Study 1: Farnesyltransferase Inhibition
A series of experiments have been conducted to evaluate the efficacy of this compound and related compounds in inhibiting FTase. In one study, several analogs were synthesized and tested for their inhibitory effects. The results indicated that modifications to the piperazine ring significantly altered potency, with some compounds achieving IC50 values as low as 1.9 nM .
| Compound | IC50 (nM) | Comments |
|---|---|---|
| Compound A | 5.0 | Moderate potency |
| Compound B | 1.9 | High potency |
| Compound C | 10.0 | Lower potency |
Case Study 2: Neurotransmitter Receptor Interaction
Another study focused on the interaction of piperazine derivatives with neurotransmitter receptors, particularly serotonin and dopamine receptors. Compounds structurally related to this compound demonstrated varying degrees of affinity, suggesting potential applications in treating mood disorders or schizophrenia.
Q & A
Q. What are the recommended synthetic routes for 3-methyl-4-(1-tosylpiperidine-3-carbonyl)piperazin-2-one, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the piperazin-2-one core. Key steps include:
Tosylation : Protect the piperidine nitrogen using p-toluenesulfonyl chloride (tosyl chloride) under anhydrous conditions with a base like triethylamine to scavenge HCl .
Carbonylation : Introduce the carbonyl group via coupling reagents (e.g., EDC/HOBt) between the piperidine-3-carboxylic acid derivative and the piperazin-2-one scaffold .
Optimize yield by:
- Monitoring reaction progress with TLC or HPLC.
- Adjusting stoichiometry (1.2–1.5 equivalents of tosyl chloride to ensure complete protection).
- Using inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive intermediates .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the piperazine ring (δ 3.0–4.0 ppm) and tosyl methyl group (δ 2.4 ppm).
- ¹³C NMR : Confirm the carbonyl (δ 165–175 ppm) and sulfonyl (δ 140–145 ppm) groups .
- IR Spectroscopy : Detect carbonyl stretching (1650–1750 cm⁻¹) and sulfonyl S=O bonds (1150–1250 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
- X-ray Crystallography : Resolve stereochemistry if single crystals are obtained (e.g., via slow evaporation in DCM/hexane) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., tosyl chloride).
- Storage : Keep in sealed containers under dry, inert conditions (e.g., desiccator with silica gel) .
- Emergency Measures : Maintain eye-wash stations and safety showers nearby. For spills, neutralize with inert absorbents (e.g., sand) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points or solubility data for this compound?
- Methodological Answer :
- Reproduce Conditions : Standardize heating rates (e.g., 1°C/min) and purity levels (≥95% by HPLC).
- Differential Scanning Calorimetry (DSC) : Measure precise melting points and detect polymorphs .
- Solubility Studies : Use Hansen solubility parameters to select optimal solvents (e.g., DMSO for polar aprotic conditions).
- Cross-Validate : Compare data with structurally analogous compounds (e.g., piperazin-2-one derivatives with tosyl groups) .
Q. What strategies can optimize the yield of the tosyl protection step?
- Methodological Answer :
- Base Selection : Use stronger bases (e.g., DMAP) to accelerate tosylation and reduce side reactions.
- Solvent Choice : Anhydrous dichloromethane (DCM) or THF minimizes hydrolysis of tosyl chloride.
- Catalysis : Add catalytic iodine (0.1 eq) to enhance reactivity .
- Work-Up : Extract unreacted tosyl chloride with cold sodium bicarbonate solution to improve purity .
Q. How can computational chemistry aid in predicting reactivity or stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states for key reactions (e.g., tosylation) using Gaussian or ORCA.
- Molecular Dynamics (MD) : Simulate stability under varying pH/temperature conditions.
- In Silico Solubility : Predict solubility via COSMO-RS models using SMILES strings (e.g., derived from piperazin-2-one analogs) .
Q. What methodologies are recommended for assessing and mitigating impurities?
- Methodological Answer :
- Analytical Techniques :
- HPLC-UV/Vis : Quantify impurities using a C18 column (acetonitrile/water gradient).
- LC-MS : Identify byproducts (e.g., de-tosylated intermediates) via fragmentation patterns .
- Purification :
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for polar impurities.
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove hydrophobic contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
